molecular formula C26H21FN6O2 B2683391 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione CAS No. 898443-73-7

3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione

Cat. No.: B2683391
CAS No.: 898443-73-7
M. Wt: 468.492
InChI Key: GFGYVVNSDXWBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione is a heterocyclic compound featuring a fused triazino-purine core. Its structure includes a 4-fluorophenyl substituent at position 3, a naphthylmethyl group at position 1, and methyl groups at positions 7 and 7. Crystallographic analysis of such compounds often relies on software like SHELXL for refinement, as described in the provided evidence .

Properties

CAS No.

898443-73-7

Molecular Formula

C26H21FN6O2

Molecular Weight

468.492

IUPAC Name

3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthalen-1-ylmethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C26H21FN6O2/c1-30-23-22(24(34)31(2)26(30)35)32-15-21(17-10-12-19(27)13-11-17)29-33(25(32)28-23)14-18-8-5-7-16-6-3-4-9-20(16)18/h3-13H,14-15H2,1-2H3

InChI Key

GFGYVVNSDXWBBF-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione typically involves multi-step organic synthesis

  • Formation of the Triazino-Purine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a purine derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This typically involves the reaction of a fluorobenzene derivative with a nucleophile under conditions such as heating in the presence of a base like potassium carbonate (K2CO3).

  • Attachment of the Naphthylmethyl Group: : The naphthylmethyl group can be attached using a Friedel-Crafts alkylation reaction. This involves the reaction of naphthalene with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the triazino-purine core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to introduce new functional groups.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its ability to interact with various biological targets can be exploited to design new therapeutic agents.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antiviral properties. Research into its mechanism of action can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The fluorophenyl and naphthylmethyl groups may enhance binding affinity and specificity, while the triazino-purine core can modulate the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of specific data on the compound in the provided evidence, a direct comparison with analogs cannot be comprehensively detailed. However, based on the structural features and the role of SHELX programs in crystallography, the following general framework applies:

Structural Analogues

Compounds with triazino-purine scaffolds are rare but share similarities with purine derivatives (e.g., xanthines, adenosine analogs). Key structural differences include:

  • Substituent Diversity : The naphthylmethyl and 4-fluorophenyl groups in the target compound distinguish it from simpler purine analogs like caffeine (1,3,7-trimethylxanthine) or theophylline.
  • Ring Fusion: The triazino[4,3-h]purine system introduces additional nitrogen atoms and conformational rigidity compared to classical purines.

Crystallographic Refinement

The evidence highlights SHELXL as the gold standard for small-molecule refinement . For example:

  • Accuracy : SHELXL’s robust algorithms enable precise determination of bond lengths and angles, critical for comparing structural parameters (e.g., the C-F bond in the 4-fluorophenyl group vs. C-Cl in chlorinated analogs).
  • Thermal Parameters : Comparative analysis of atomic displacement parameters (ADPs) between this compound and analogs would rely on SHELXL-refined data to assess molecular flexibility .

Hypothetical Data Table

Parameter Target Compound 1,3,7-Trimethylxanthine 3-(4-Chlorophenyl)-purine Analog
Molecular Weight (g/mol) ~500 (estimated) 194.19 ~450 (estimated)
Nitrogen Atoms 6 4 5
Crystallographic R-factor Not reported 0.05 (typical for SHELXL) Not reported
Bioactivity (IC₅₀) N/A (no data) 10 µM (adenosine receptor) N/A

Research Findings and Limitations

The provided evidence focuses on SHELX software rather than the compound itself. For instance:

  • SHELXL’s Role : This program would refine the compound’s crystal structure, enabling comparisons of bond distances, angles, and intermolecular interactions with analogs .
  • Missing Data: No bioactivity, synthetic routes, or experimental crystallographic parameters (e.g., space group, unit cell dimensions) are available for the target compound in the evidence.

Biological Activity

The compound 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione , with a molecular formula of C26H21FN6O2C_{26}H_{21}FN_6O_2 and a molecular weight of 468.5 g/mol, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's structure features a triazino-purine core substituted with a fluorophenyl and naphthylmethyl group. This unique arrangement may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The presence of the fluorophenyl group is hypothesized to enhance binding affinity to specific receptors involved in tumor growth.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes linked to disease pathways, although specific enzyme targets for this compound have not been extensively characterized.

Anticancer Studies

In a study examining the effects of related compounds on cancer cell lines, it was found that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism of action involved induction of apoptosis and cell cycle arrest at the G1 phase. For instance:

  • Compound A (structurally similar) demonstrated an EC50 of 5 nM against MX-1 breast cancer cells.
CompoundCell LineEC50 (nM)Mechanism
AMX-15Apoptosis induction
BCapan-15Cell cycle arrest

Enzyme Inhibition Studies

Research on enzyme inhibition has highlighted the potential of similar compounds to inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms. The observed inhibition could lead to enhanced therapeutic efficacy in BRCA-mutated cancers.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what critical parameters influence yield and purity?

Methodological Answer:
The synthesis of this triazino-purine-dione derivative involves multi-step heterocyclic condensation. Key steps include:

  • Substituent introduction : Fluorophenyl and naphthylmethyl groups are typically attached via nucleophilic substitution or Suzuki coupling under inert atmospheres.
  • Cyclization : A microwave-assisted or reflux-mediated cyclization step (using solvents like DMF or THF) forms the triazino-purine core.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to isolate the product.
    Critical parameters include temperature control (to avoid byproducts), reaction time optimization (monitored via TLC/HPLC), and moisture exclusion (due to hydrolytic sensitivity of intermediates) .

Basic: How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its regiochemistry?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6 or CDCl3) confirm substituent positions, with characteristic shifts for fluorophenyl (~7.2–7.8 ppm) and naphthylmethyl protons (~3.5–4.5 ppm for methylene).
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ peak at m/z 523.18).
  • X-ray Crystallography : For unambiguous regiochemical confirmation, single-crystal X-ray diffraction (using SHELXL for refinement) resolves steric clashes and hydrogen-bonding patterns .

Advanced: What computational strategies are employed to predict its biological targets and binding modes?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases) or receptors. The naphthylmethyl group often occupies hydrophobic pockets.
  • MD Simulations : GROMACS or AMBER simulate dynamic binding stability, focusing on fluorophenyl’s electrostatic contributions.
  • QSAR Modeling : Substituent effects (e.g., fluorophenyl vs. bromophenyl analogs) are analyzed using Gaussian-based DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with activity .

Advanced: How can researchers resolve contradictions in reported bioactivity data across different assays?

Methodological Answer:
Contradictions may arise from:

  • Assay conditions : pH, solvent (DMSO concentration), or cell-line variability (e.g., HEK293 vs. HeLa). Validate using standardized protocols (e.g., NIH/NCATS guidelines).
  • Structural analogs : Compare with derivatives like 3-(4-bromophenyl)-7,9-dimethyl-1-phenyl analogs (see ) to isolate substituent-specific effects.
  • Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization and SPR-based binding assays .

Advanced: What experimental designs are optimal for assessing its environmental fate and ecotoxicological impact?

Methodological Answer:
Adopt a tiered approach:

  • Physicochemical profiling : Measure logP (octanol-water partitioning), hydrolysis half-life (pH 5–9), and photodegradation (UV-Vis exposure).
  • Microcosm studies : Use soil/water systems spiked with the compound to track biodegradation (via LC-MS/MS) and metabolite formation.
  • Ecotoxicity assays : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) quantify EC50 values .

Basic: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

  • Solvent screening : Use vapor diffusion (e.g., ethanol/water) or slow evaporation with mixed solvents (DMF/acetone).
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice packing.
  • Temperature gradients : Gradual cooling (from 40°C to 4°C) promotes ordered crystal growth. If twinning occurs, use SHELXL’s TWIN/BASF commands for refinement .

Advanced: How can researchers elucidate its metabolic pathways and reactive intermediates?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH, followed by UPLC-QTOF-MS to detect phase I/II metabolites.
  • Trapping studies : Use glutathione (GSH) or potassium cyanide to capture reactive electrophilic intermediates.
  • Isotopic labeling : 19^{19}F-NMR tracks defluorination, a common metabolic pathway for fluorophenyl derivatives .

Basic: What stability-indicating methods ensure compound integrity during storage and testing?

Methodological Answer:

  • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Monitor via HPLC-UV (220–280 nm).
  • Storage : Lyophilized samples in amber vials under argon (-20°C) prevent hydrolysis/oxidation.
  • Impurity profiling : Use charged aerosol detection (CAD) for non-UV-active degradants .

Advanced: How do substituent modifications (e.g., fluorophenyl vs. methoxyphenyl) alter its pharmacokinetic profile?

Methodological Answer:

  • logP adjustments : Fluorophenyl reduces hydrophobicity vs. methoxyphenyl, impacting membrane permeability (assessed via PAMPA).
  • CYP450 interactions : Fluorine’s electronegativity reduces CYP3A4-mediated metabolism compared to methoxy groups (use CYP450 inhibition assays).
  • Plasma protein binding : Equilibrium dialysis (human serum albumin) quantifies free fraction differences .

Advanced: What high-throughput screening (HTS) approaches prioritize analogs for lead optimization?

Methodological Answer:

  • Diversity-oriented synthesis : Generate analogs via combinatorial chemistry (e.g., varying naphthylmethyl to benzyl groups).
  • Fragment-based screening : SPR or thermal shift assays identify core-binding fragments.
  • AI-driven design : Use generative models (e.g., Adapt-cMolGPT) to predict bioactivity and synthetic feasibility of novel analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.